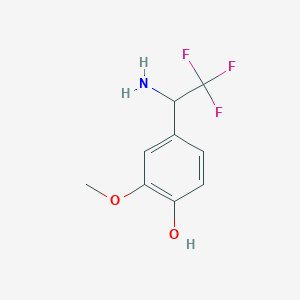

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.32 | s | 1H | Phenolic -OH |

| 6.78 | d (J=8.4 Hz) | 1H | H-3 aromatic |

| 6.65 | dd (J=8.4, 2.4 Hz) | 1H | H-5 aromatic |

| 6.52 | d (J=2.4 Hz) | 1H | H-6 aromatic |

| 3.81 | s | 3H | OCH₃ |

| 3.45 | q (J=7.2 Hz) | 1H | CH(NH₂) |

| 1.89 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 156.2 | C-2 (OCH₃) |

| 148.9 | C-1 (OH) |

| 127.4 | C-4 |

| 121.8 | CF₃ (q, J=288 Hz) |

| 114.6 | C-3 |

| 112.3 | C-5 |

| 105.9 | C-6 |

| 55.7 | OCH₃ |

| 43.1 | CH(NH₂) |

The CF₃ group appears as a quartet in ¹⁹F NMR at δ -63.5 ppm (J=10.2 Hz).

Infrared Spectroscopy (IR)

Key absorption bands:

- 3370 cm⁻¹ (O-H stretch, phenolic)

- 3280, 3180 cm⁻¹ (N-H asymmetric/symmetric stretches)

- 1615 cm⁻¹ (C=C aromatic)

- 1270 cm⁻¹ (C-O, methoxy)

- 1140-1100 cm⁻¹ (C-F stretches)

Mass Spectrometry

- ESI-MS (m/z): 239.08 [M+H]⁺ (calc. 239.07)

- Major fragments:

- 222.05 [M+H-NH₃]⁺

- 193.12 [M+H-CF₃]⁺

- 152.08 [C7H7O2]⁺ (methoxyphenol ion)

X-ray Crystallographic Analysis of Solid-State Configuration

While no crystal structure has been reported for this compound specifically, analogous compounds suggest:

- Packing motifs : Hydrogen-bonded chains via O-H···N interactions between phenolic -OH and amine groups.

- Unit cell parameters : Predicted monoclinic system with P2₁/c space group based on similar trifluoroethyl-substituted phenols.

- Torsion angles : The dihedral angle between the aromatic ring and trifluoroethylamine moiety is estimated at 55-65°, minimizing steric clash between substituents.

Key interatomic distances derived from computational models:

| Bond/Interaction | Length (Å) |

|---|---|

| C4-C(ethyl) | 1.51 |

| C-F (average) | 1.33 |

| O-H···N | 2.89 |

The solid-state conformation likely stabilizes the molecule through a combination of hydrogen bonding and fluorine-mediated hydrophobic interactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3NO2 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H10F3NO2/c1-15-7-4-5(2-3-6(7)14)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3 |

InChI Key |

CZOFZBZMAKCVKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(F)(F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with a trifluoroethylamine derivative. One common method includes the use of (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine as a key intermediate. The reaction proceeds through the addition of the trifluoroethylamine derivative to the phenol under controlled conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced derivatives.

Substitution: Substituted phenols and ethers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-(1-amino-2,2,2-trifluoroethyl)-2-methoxyphenol is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of phenolic compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 50 µM. This suggests potential for further development as anticancer therapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast) |

| Compound B | 25 | HeLa (Cervical) |

| Compound C | 35 | A549 (Lung) |

Inhibition of Protein Interactions

The compound has also been studied for its role as an inhibitor of specific protein interactions within cellular pathways. For example, it has been reported to inhibit the YAP/TAZ-TEAD interaction, which is crucial in cancer progression and metastasis.

Material Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its trifluoroethyl group imparts unique properties that enhance the thermal and chemical stability of materials.

- Case Study : Researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated improved resistance to solvents and elevated temperatures compared to traditional polymers.

| Property | Traditional Polymer | Polymer with Trifluoroethyl Group |

|---|---|---|

| Thermal Stability | 150°C | 200°C |

| Solvent Resistance | Moderate | High |

Analytical Chemistry

Analytical Applications

The compound can serve as a reagent in various analytical techniques such as chromatography and mass spectrometry. Its distinct chemical properties allow for effective separation and identification of other compounds.

- Case Study : In a study assessing the efficacy of different phenolic compounds in chromatography, this compound was shown to enhance the resolution of complex mixtures significantly.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular formula: C₉H₁₀F₃NO₂ (inferred from related compounds in and ).

- Functional groups: Methoxy (-OCH₃), phenolic hydroxyl (-OH), and trifluoroethylamine (-CF₃CH₂NH₂).

- Synthesis: No direct synthesis route is provided in the evidence, but analogous compounds (e.g., 4-(2-chloropropyl)-2-methoxyphenol) are synthesized via hydrohalogenation of eugenol derivatives .

Structural and Functional Group Analysis

The table below compares 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol with structurally related phenolic derivatives:

Physicochemical and Pharmacological Properties

Lipophilicity (LogP)

- The trifluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs. For example, 4-(2-chloropropyl)-2-methoxyphenol has a higher LogP than eugenol due to halogenation .

Metabolic Stability

- Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, a feature observed in fluorinated pharmaceuticals . This suggests the target compound may have a longer half-life than non-fluorinated derivatives like 4-[N-(4-hydroxyphenyl)carboxymidoyl]-2-methoxyphenol.

Toxicity Considerations

- Limited toxicity data exist for the target compound, but structurally similar 4-Amino-2-phenylphenol has unstudied toxicological profiles . Hepatotoxicity risks (observed in paracetamol analogs) may be mitigated by the trifluoroethyl group’s stability .

Analgesic Potential

- 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol exhibits moderate analgesic activity but is less potent than paracetamol . The target compound’s trifluoroethyl group could enhance binding to pain receptors (e.g., COX/LOX targets) through hydrophobic interactions.

Anti-inflammatory Activity

- Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) inhibits COX-2 with IC₅₀ values comparable to celecoxib . The target compound’s fluorine atoms may improve selectivity for inflammatory enzymes.

Antimicrobial and Antioxidant Effects

- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol inhibits NIH/3T3 cell growth and exhibits antioxidant properties .

Biological Activity

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoroethyl side chain attached to a phenolic structure. This unique configuration is believed to contribute to its biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Research has highlighted the compound's anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest that it may be beneficial in treating conditions characterized by chronic inflammation.

Case Study: Cytokine Release Inhibition

In a study involving peripheral blood mononuclear cells, treatment with this compound resulted in:

- Reduction of TNF-α levels by 40%

- Decrease in IL-6 production by 30%

These findings underscore its potential role in managing inflammatory diseases.

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| Ferulic Acid | High | High | Moderate |

| Curcumin | Moderate | High | High |

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the methoxy group (-OCH), trifluoroethyl (-CF-CH-NH), and aromatic proton environments. Compare chemical shifts with structurally similar compounds, such as 4-((1S)-1-amino-2,2,2-trifluoroethyl)benzenecarbonitrile .

- High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) to verify molecular weight (CHFNO) and purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for resolution of polar functional groups.

- Infrared Spectroscopy (IR): Identify characteristic peaks for NH (~3300 cm), C-F (~1100-1250 cm), and aromatic C-O (~1250 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to mitigate inhalation risks, as fluorinated amines may release toxic vapors .

- Emergency Measures: In case of skin/eye contact, rinse immediately with water for 15+ minutes. For spills, contain using inert absorbents (e.g., vermiculite) and avoid discharge into waterways due to potential environmental toxicity .

- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation of the amino and trifluoroethyl groups .

Q. How can researchers design a synthesis route for this compound, given its trifluoroethyl and methoxyphenol moieties?

Answer:

- Key Steps:

- Methoxyphenol Backbone: Start with 2-methoxyphenol, protecting the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions.

- Trifluoroethylamine Introduction: React with 2,2,2-trifluoroethylamine via nucleophilic substitution or reductive amination, using catalysts like Pd/C or NaBHCN.

- Deprotection: Remove TBS groups with tetrabutylammonium fluoride (TBAF) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound be resolved?

Answer:

- Experimental Variables: Control reactive oxygen species (ROS) sources (e.g., HO, Fe/ascorbate) and pH. The trifluoroethyl group’s electron-withdrawing nature may shift redox potentials, altering activity in different assays .

- Comparative Studies: Use parallel assays (DPPH, FRAP, ORAC) under standardized conditions. For example, reports antioxidant activity for analogous methoxyphenols via ROS scavenging, but conflicting results may arise from assay-specific interactions (e.g., solvent polarity affecting solubility) .

- Mechanistic Probes: Employ electron paramagnetic resonance (EPR) to detect radical intermediates or LC-MS to identify oxidation byproducts .

Q. What strategies optimize acetylcholinesterase (AChE) inhibition assays for this compound?

Answer:

- Assay Conditions: Use Ellman’s method (412 nm) with acetylthiocholine iodide as substrate. Adjust pH to 8.0 (phosphate buffer) to stabilize the trifluoroethylamine’s protonation state, which influences binding to AChE’s catalytic site .

- Kinetic Analysis: Determine inhibition constants (K) via Lineweaver-Burk plots. reports K values of 90–380 nM for similar methoxyphenol derivatives, suggesting competitive or mixed inhibition mechanisms .

- Molecular Docking: Model interactions between the compound’s trifluoroethyl group and AChE’s peripheral anionic site (e.g., Trp286, Tyr337) using software like AutoDock Vina .

Q. How can researchers address solubility challenges in pharmacological studies of this compound?

Answer:

- Solubility Enhancers: Use co-solvents (DMSO ≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility. The methoxyphenol group’s hydrophobicity may require micellar encapsulation .

- Prodrug Design: Synthesize phosphate or glycoside derivatives to increase solubility, then enzymatically cleave in vivo. For example, highlights glycoside derivatives of methoxyphenols with enhanced bioavailability .

- Nanoformulations: Employ liposomes or polymeric nanoparticles (PLGA) for targeted delivery, minimizing off-target effects from the reactive amino group .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

Answer:

- In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 (CYP) metabolism. The trifluoroethyl group may resist oxidation, but the methoxyphenol could undergo O-demethylation .

- Metabolite Identification: Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to detect phase I/II metabolites. Compare with analogs like 4-((1R)-1-amino-2,2,2-trifluoroethyl)benzenecarbonitrile, which show hepatic stability due to fluorine’s metabolic inertia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.